![molecular formula C7H14O2 B3381873 1-tert-Butoxypropan-2-one CAS No. 28047-99-6](/img/structure/B3381873.png)
1-tert-Butoxypropan-2-one
Overview
Description
Synthesis Analysis
1-tert-Butoxypropan-2-ol is generally manufactured by reacting isobutylene with excess propylene glycol in the presence of a solid-resin etherification catalyst. The product is then distilled to produce ≥ 99% of the α-isomer, 1-tert-butoxypropan-2-ol .Molecular Structure Analysis
The molecular formula of 1-tert-Butoxypropan-2-one is C7H16O2. It has a relative molecular mass of 132.2 . The InChI key is KKJVWCBWUAYCRX-UHFFFAOYSA-N .Chemical Reactions Analysis
1-tert-Butoxypropan-2-one can be produced as a direct reaction product of acetone with tert-butyl hydroperoxide .Physical And Chemical Properties Analysis
1-tert-Butoxypropan-2-one is a colourless, combustible liquid with a characteristic odour similar to that of eucalyptus. It has a boiling point of 151 °C and a melting point of -27 °C. It has a specific gravity of 0.87 at 25/4 °C. It is soluble in water (18% at 20 °C) and miscible with many organic solvents .Scientific Research Applications
Carcinogenic Potential Evaluation
The International Agency for Research on Cancer (IARC) has evaluated the carcinogenic potential of 1-tert-Butoxypropan-2-one . This evaluation was based on the availability of complex mechanistic data and new epidemiological studies .
Use as a tert-butoxycarbonylation Reagent
1-tert-Butoxypropan-2-one is used as a tert-butoxycarbonylation reagent. This application is particularly useful for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids.
Involvement in [1,3]-Sigmatropic Shift
1-tert-Butoxypropan-2-one is involved in a [1,3]-sigmatropic shift . This shift is a type of organic reaction and rearrangement, and the involvement of 1-tert-Butoxypropan-2-one in this process suggests its potential utility in organic synthesis .
Mechanism of Action
Target of Action
1-tert-Butoxypropan-2-one is primarily used as a solvent in various applications .
Mode of Action
It’s known that the compound can react with other substances, such as tert-butyl hydroperoxide, to form new compounds .
Biochemical Pathways
It’s suggested that the compound could undergo oxidation to produce propylene glycol, which could be further metabolized to lactic acid and pyruvic acid, undergoing tricarboxylic acid cycle conversion to carbon dioxide .
Pharmacokinetics
The pharmacokinetics of 1-tert-Butoxypropan-2-one involve rapid absorption and elimination in animal models . The compound follows concentration-dependent non-linear kinetics, with a half-life of approximately 16 minutes in rats . Urinary excretion accounted for 48–67% of an orally administered dose of 1-tert-Butoxypropan-2-one .
Result of Action
It’s known that the compound can cause irritation to the skin and eyes . In animal studies, target organs following exposure include the kidneys and liver .
Action Environment
The action of 1-tert-Butoxypropan-2-one can be influenced by environmental factors. For instance, occupational exposure to the compound may induce genotoxic effects and may cause cancer . .
Safety and Hazards
Future Directions
1-tert-Butoxypropan-2-one is used as a solvent in all-purpose cleaning products, coatings, inks, adhesives, lacquers, and latex paints. There is a potential for occupational exposure in places where 1-tert-butoxypropan-2-ol is produced or used . The Health Council of the Netherlands assessed whether occupational exposure to 1-tert-butoxypropan-2-ol may induce genotoxic effects and may cause cancer. The Council recommends classifying the substance as suspected to be carcinogenic to humans, which corresponds with a classification in category 2 and label with H351 (suspected of causing cancer) .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]propan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJVWCBWUAYCRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509631 | |
Record name | 1-tert-Butoxypropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butoxypropan-2-one | |
CAS RN |
28047-99-6 | |
Record name | 1-tert-Butoxypropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.